
Manganese--thulium (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of manganese–thulium (2/1) typically involves high-temperature solid-state reactions. One common method is the direct combination of elemental manganese and thulium in a stoichiometric ratio. The elements are mixed and heated in an inert atmosphere, such as argon, to prevent oxidation. The reaction is carried out at temperatures ranging from 800°C to 1200°C, depending on the desired phase and purity of the product .
Industrial Production Methods
Industrial production of manganese–thulium (2/1) may involve more sophisticated techniques, such as arc melting or induction melting, to ensure uniformity and high purity. These methods allow for precise control over the reaction conditions and the composition of the final product. Additionally, techniques like powder metallurgy can be employed to produce fine powders of the compound, which are useful for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Manganese–thulium (2/1) can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of manganese and thulium.
Reduction: It can be reduced back to its elemental forms under appropriate conditions.
Substitution: The manganese or thulium atoms can be partially substituted with other metals to form new intermetallic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of manganese–thulium (2/1) include oxygen, hydrogen, and various acids and bases. For example, oxidation reactions may be carried out in the presence of oxygen or air at elevated temperatures, while reduction reactions can be performed using hydrogen gas or other reducing agents .
Major Products Formed
The major products formed from the reactions of manganese–thulium (2/1) depend on the specific reaction conditions. Oxidation typically yields manganese and thulium oxides, while reduction can regenerate the elemental metals. Substitution reactions can produce a variety of new intermetallic compounds with different properties.
Wissenschaftliche Forschungsanwendungen
Manganese–thulium (2/1) has several scientific research applications, including:
Materials Science: The compound is studied for its unique magnetic and electronic properties, which make it a candidate for advanced materials in electronics and spintronics.
Energy Storage: The compound’s electrochemical properties are being explored for use in batteries and supercapacitors.
Biomedical Applications: Research is ongoing into the potential use of manganese–thulium (2/1) in medical imaging and as a therapeutic agent.
Wirkmechanismus
The mechanism by which manganese–thulium (2/1) exerts its effects depends on the specific application. In catalysis, the compound’s surface properties and electronic structure play a crucial role in facilitating chemical reactions. For example, the presence of manganese can enhance the compound’s ability to activate molecular oxygen, making it an effective catalyst for oxidation reactions .
In biomedical applications, the compound’s interaction with biological molecules and cells is of interest. Manganese ions are known to participate in various biochemical pathways, and their incorporation into manganese–thulium (2/1) may enhance the compound’s activity in medical imaging or therapy .
Vergleich Mit ähnlichen Verbindungen
Manganese–thulium (2/1) can be compared with other intermetallic compounds, such as manganese–yttrium (2/1) and manganese–erbium (2/1). These compounds share similar structural characteristics but differ in their specific properties and applications. For example:
Manganese–yttrium (2/1): This compound has been studied for its magnetic properties and potential use in magnetic refrigeration.
Manganese–erbium (2/1):
The uniqueness of manganese–thulium (2/1) lies in its specific combination of manganese and thulium, which imparts distinct magnetic and electronic properties that are not found in other similar compounds.
Conclusion
Manganese–thulium (2/1) is a fascinating intermetallic compound with a wide range of potential applications in materials science, catalysis, energy storage, and biomedicine. Its unique properties arise from the combination of manganese and thulium, making it a subject of ongoing research and interest in various scientific fields.
Eigenschaften
CAS-Nummer |
12033-01-1 |
|---|---|
Molekularformel |
Mn2Tm |
Molekulargewicht |
278.81030 g/mol |
IUPAC-Name |
manganese;thulium |
InChI |
InChI=1S/2Mn.Tm |
InChI-Schlüssel |
DDBIMWQQGNNFKI-UHFFFAOYSA-N |
Kanonische SMILES |
[Mn].[Mn].[Tm] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


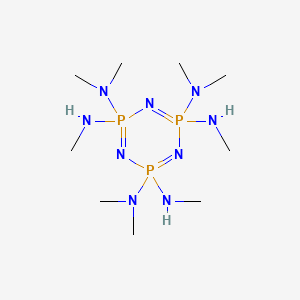

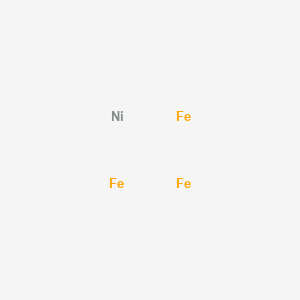
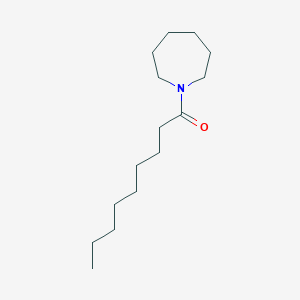
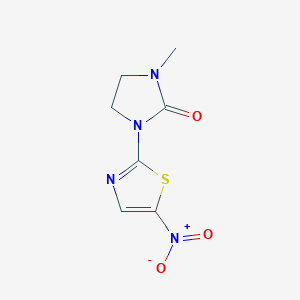
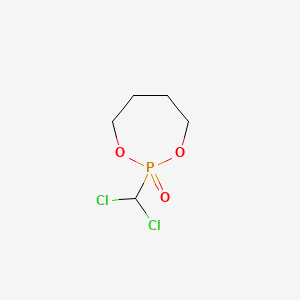
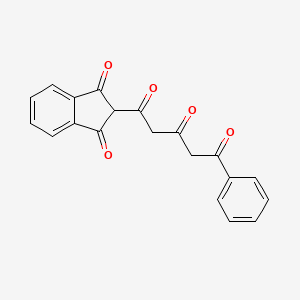


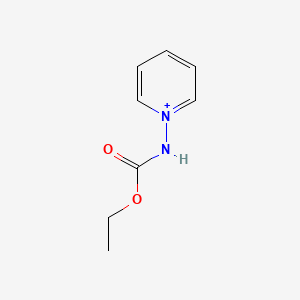
![[(E)-5-(4-chlorophenyl)-4-nitropent-4-enyl] acetate](/img/structure/B14715594.png)
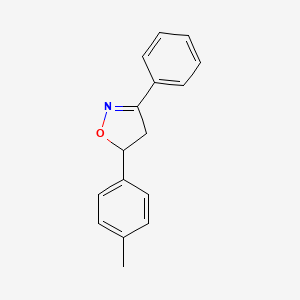
![2-[Chloro(phenyl)methylidene]-1,3-dioxolane](/img/structure/B14715605.png)
![5-Oxoquinoxalino[2,3-b]quinoxalin-5-ium-11(5H)-olate](/img/structure/B14715608.png)
